![molecular formula C9H9N3O2 B8131642 Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B8131642.png)
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
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Overview
Description
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst such as methanesulfonic acid . The reaction is usually carried out under reflux conditions in a solvent like methanol to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolopyrimidines.
Scientific Research Applications
Chemistry
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic organic chemistry.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acids |
Reduction | Sodium borohydride | Alcohols or amines |
Substitution | Halogenated derivatives | Substituted pyrrolopyrimidines |
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies. Kinases play crucial roles in cell signaling pathways; thus, inhibiting them can disrupt processes such as cell proliferation and survival. Preliminary studies suggest that this compound may inhibit specific kinases effectively.
Medicine
The compound shows promise in anticancer research. Studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways. Its mechanism of action involves binding to the active sites of kinases, thereby blocking the phosphorylation processes essential for tumor growth.
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic properties. Its unique chemical structure allows it to be incorporated into various polymer matrices or nanomaterials for enhanced performance in electronic devices.
Case Studies
Several case studies highlight the applications of this compound:
- Kinase Inhibition Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific kinase involved in cancer cell proliferation. The results indicated a significant reduction in cell viability at low micromolar concentrations.
- Synthesis of Derivatives : Researchers synthesized various derivatives of this compound to explore their biological activities. Some derivatives exhibited enhanced potency against targeted kinases compared to the parent compound.
- Material Science Application : In material science research, this compound was incorporated into polymer films to improve their electrical conductivity and mechanical properties. The resulting materials showed potential for use in flexible electronics.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but different substituents.
Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system.
Uniqueness: Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to its specific methyl and ester substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and potential applications in cancer therapy.
Chemical Structure and Properties
- Chemical Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- CAS Number : 1638766-97-8
- IUPAC Name : this compound
The compound features a fused pyrrole and pyrimidine ring structure, which is characteristic of the pyrrolopyrimidine family. This unique configuration contributes to its biological activity and interaction with various molecular targets.
This compound primarily functions as an enzyme inhibitor , particularly targeting kinases. The compound binds to the active sites of specific kinases, blocking the phosphorylation of target proteins involved in critical signaling pathways that regulate cell proliferation and survival. This inhibition can disrupt normal cellular functions and promote apoptosis in cancer cells.
1. Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects against various kinases:
These values suggest significant potency in inhibiting key enzymes involved in cancer progression.
2. Cytotoxic Effects
In vitro studies have demonstrated the compound's cytotoxic effects on cancer cell lines:
The compound showed moderate cytotoxicity against renal carcinoma cells, indicating its potential as a therapeutic agent in oncology.
3. Cell Cycle Arrest and Apoptosis
Further investigations revealed that treatment with this compound leads to cell cycle arrest at the G0–G1 phase, with significant reductions in S and G2/M phases:
Phase | Control (%) | Treated (%) |
---|---|---|
G0–G1 | 57.08 | 84.36 |
S | 29.33 | 11.49 |
G2/M | 13.59 | 4.15 |
These findings suggest that the compound effectively induces apoptosis by disrupting normal cell cycle progression.
Case Studies
A series of studies have evaluated the biological activity of this compound:
- Study on Renal Carcinoma : This study focused on the compound's efficacy against RFX 393 cells, showing a notable IC50 value of 11.70 µM compared to standard chemotherapy agents.
- Kinase Inhibition Studies : Various derivatives were synthesized and tested for their kinase inhibition capabilities, revealing structure-activity relationships that enhance potency against CDK2 and TRKA.
Properties
IUPAC Name |
methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6-4-10-8(9(13)14-2)12-7(6)11-5/h3-4H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCMXKZCDBHMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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